molecular formula C8H7BrO3 B15337575 4-Bromo-6-methoxy-1,3-benzodioxole CAS No. 55950-26-0

4-Bromo-6-methoxy-1,3-benzodioxole

Cat. No.: B15337575
CAS No.: 55950-26-0
M. Wt: 231.04 g/mol
InChI Key: UOZOWUOPLNAWRU-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H7BrO3 It is a derivative of 1,3-benzodioxole, featuring a bromine atom at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-methoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the bromination of 1,3-benzodioxole derivatives. For instance, 1,3-benzodioxole-5-carboxaldehyde can be subjected to bromination to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde . Another method involves the esterification of gallic acid with methanol under sulfuric acid catalysis, followed by methylation with dimethyl sulfate, and subsequent bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, derivatives of 1,3-benzodioxole have been shown to interact with microtubules, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxy-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate in organic synthesis and a promising candidate for medicinal chemistry research.

Properties

CAS No.

55950-26-0

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

4-bromo-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C8H7BrO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4H2,1H3

InChI Key

UOZOWUOPLNAWRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OCO2

Origin of Product

United States

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